3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride
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Overview
Description
3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, two fluorine atoms, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the butanoic acid backbone, followed by the introduction of the dimethylamino group and the fluorine atoms. Common synthetic routes may include:
Alkylation: Introduction of the methyl group to the butanoic acid backbone.
Amination: Addition of the dimethylamino group using reagents such as dimethylamine.
Fluorination: Incorporation of fluorine atoms using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the dimethylamino group to a nitro group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(Nitroamino)-4,4-difluoro-3-methylbutanoic acid.
Reduction: Formation of 3-(Dimethylamino)-4,4-difluoro-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)butanoic acid;hydrochloride
- 4-(Dimethylamino)butanoic acid;hydrochloride
- 3-(Dimethylamino)propionic acid;hydrochloride
Uniqueness
3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2.ClH/c1-7(6(8)9,10(2)3)4-5(11)12;/h6H,4H2,1-3H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBBAGRUSLKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)F)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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